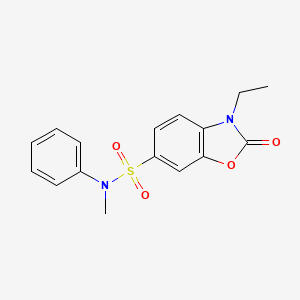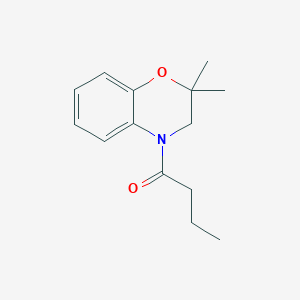
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one, also known as DBPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In medicinal chemistry, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It can also inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In agriculture, this compound has been shown to activate the jasmonic acid (JA) signaling pathway, which leads to the induction of plant defense responses.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the application and concentration used. In medicinal chemistry, this compound has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. It can also induce apoptosis, or programmed cell death, in cancer cells. In agriculture, this compound has been shown to induce the production of secondary metabolites, such as phytoalexins, which are involved in plant defense against pests and diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one in lab experiments include its synthetic accessibility, high purity, and potential applications in various fields. However, there are also limitations to its use, such as its low solubility in water and potential toxicity at high concentrations. It is important to carefully consider the concentration and application of this compound in lab experiments to ensure accurate and reliable results.
Zukünftige Richtungen
There are many future directions for the study of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one, including the development of novel synthetic methods, the optimization of its applications in various fields, and the exploration of its potential as a therapeutic agent. In medicinal chemistry, future studies could focus on the development of this compound derivatives with improved anti-inflammatory and anti-cancer activities. In agriculture, future studies could focus on the optimization of this compound application methods for the induction of plant resistance against pests and diseases. In material science, future studies could focus on the synthesis of novel materials with unique properties using this compound as a building block. Overall, the study of this compound has the potential to lead to new discoveries and applications in various fields.
Synthesemethoden
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one can be synthesized through a multistep process that involves the reaction of 2,2-dimethyl-3H-1,4-benzoxazin-4-ol with phenylpropanone. The reaction is catalyzed by a base and yields this compound as the final product. The purity and yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and anti-cancer activities. It can also act as a potential drug target for the treatment of neurodegenerative diseases. In agriculture, this compound has been studied for its ability to induce plant resistance against pests and diseases. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-19(2)14-20(16-10-6-7-11-17(16)22-19)18(21)13-12-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGWYQQCKDUZFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=CC=CC=C2O1)C(=O)CCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B7628760.png)
![2-[4-(2-Methoxyphenyl)-1,5-dimethylpyrazol-3-yl]acetic acid](/img/structure/B7628766.png)
![2-methoxy-5-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7628776.png)


![Furan-2-yl-[4-[(2-methylphenyl)methylsulfonyl]piperazin-1-yl]methanone](/img/structure/B7628797.png)
![3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid](/img/structure/B7628810.png)





![4-[[[2-(3-Methyl-2-oxopyridin-1-yl)acetyl]amino]methyl]benzoic acid](/img/structure/B7628845.png)

